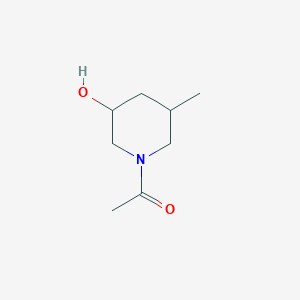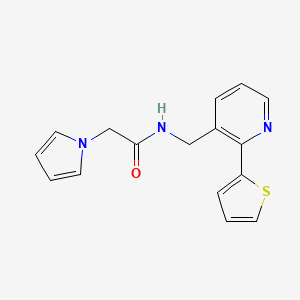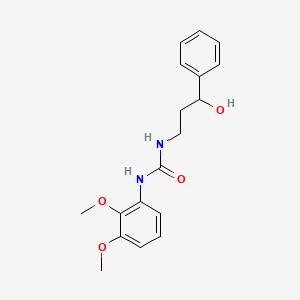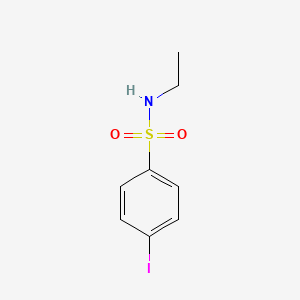
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” is a versatile material utilized in scientific research. It’s a heterocycle containing both piperidine and pyridine rings .
Synthesis Analysis
The synthesis of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product is obtained .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” is characterized by the presence of both piperidine and pyridine rings . These rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” include alkylation, reduction, rearrangement, deprotection, and amide formation .Aplicaciones Científicas De Investigación
- Anticancer Agents : Piperidine derivatives, including those with a hydroxy group like our compound, have been investigated for their anticancer activity. Researchers explore their effects on cancer cell lines and potential mechanisms of action .
- Antiviral and Antimalarial Agents : Piperidine-based compounds have shown promise as antiviral and antimalarial agents. Their structural diversity allows for targeted drug design .
- Analgesic Properties : Some piperidine derivatives exhibit analgesic effects, making them relevant for pain management research .
- Building Blocks for Heterocycles : The compound’s piperidine and pyridine rings make it a valuable building block for synthesizing more complex heterocyclic structures. Researchers can modify these rings to create novel compounds with specific properties .
- Polymerization Catalysts : Piperidine derivatives can serve as catalysts in polymerization reactions. Their unique reactivity and stability contribute to the development of functional polymers .
- Alkaloid Analogues : Piperidine-containing alkaloids are abundant in nature. Researchers use synthetic analogues to study their biological activities and explore potential therapeutic applications .
- Odorants and Flavors : Piperidine derivatives contribute to the aroma and taste of various natural and synthetic products. Their inclusion in perfumes, food additives, and fragrances is an interesting avenue for research .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Organic Synthesis and Chemical Biology
Materials Science and Polymer Chemistry
Natural Product Synthesis
Flavor and Fragrance Industry
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSJGBYZAERNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)
![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)
![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)
![1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2804471.png)
![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)